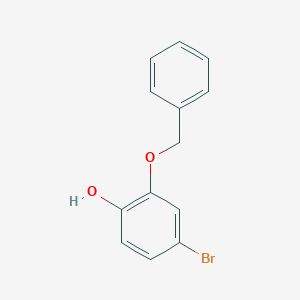

2-(Benzyloxy)-4-bromophenol

Vue d'ensemble

Description

2-(Benzyloxy)-4-bromophenol is a brominated phenol derivative that is of interest due to its potential applications in various chemical processes and as a precursor in organic synthesis. While the provided papers do not directly discuss 2-(Benzyloxy)-4-bromophenol, they do provide insights into the behavior of similar brominated phenol compounds under various conditions, which can be extrapolated to understand the properties and reactivity of 2-(Benzyloxy)-4-bromophenol.

Synthesis Analysis

The synthesis of brominated phenol derivatives often involves electrophilic aromatic substitution reactions where a bromine atom is introduced into the aromatic ring. For instance, the synthesis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines involves the reaction of 5-bromo-2-hydroxychalcones with 2-aminothiophenol, exploiting the electrophilic character of the chalcones and the nucleophilic nature of the amino group . This suggests that similar strategies could be employed in the synthesis of 2-(Benzyloxy)-4-bromophenol, where a benzyloxy group could be introduced into a brominated phenol core.

Molecular Structure Analysis

The molecular structure of brominated phenol derivatives is characterized by the presence of a bromine atom on the aromatic ring, which can significantly influence the electronic properties of the molecule. For example, in the case of 2-(4-Bromophenyl)-1H-benzimidazole, the presence of the bromine atom affects the vibrational spectra and the molecular geometry, as determined by spectroscopic techniques and computational methods . Similarly, the molecular structure of 2-(Benzyloxy)-4-bromophenol would be expected to show unique electronic and steric characteristics due to the presence of both the bromine atom and the benzyloxy substituent.

Chemical Reactions Analysis

Brominated phenols can undergo various chemical reactions, including electrophilic substitution, oxidation, and pyrolysis. The high-temperature pyrolysis of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated byproducts . Oxidative conditions can also lead to the formation of brominated dioxins and furans . These studies indicate that 2-(Benzyloxy)-4-bromophenol could also participate in similar reactions, potentially leading to the formation of complex brominated organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenols are influenced by the presence of the bromine atom, which is a heavy and electron-withdrawing group. This can affect the boiling point, melting point, and solubility of the compound. The reactivity of the phenolic hydroxyl group can also lead to intramolecular hydrogen bonding, as seen in the conformational analysis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines . The solvolytic elimination and hydrolysis of brominated phenols can be promoted by the aromatic hydroxy group, as demonstrated by the hydrolysis of 2-bromo-4-dibromomethylphenol . These properties would be important to consider when studying the behavior of 2-(Benzyloxy)-4-bromophenol in various environments.

Applications De Recherche Scientifique

Environmental Presence and Effects

- Synthetic phenolic antioxidants (SPAs), which share a phenolic structure with 2-(Benzyloxy)-4-bromophenol, are widely used in industrial applications. Studies have highlighted their presence in various environmental matrices and potential human exposure pathways. Some SPAs have shown toxicity effects such as hepatic toxicity and endocrine disruption, emphasizing the need for further research on their environmental behaviors and toxicological profiles (Liu & Mabury, 2020).

Synthetic Applications

- The synthesis of 2-Fluoro-4-bromobiphenyl, a compound with a bromophenol moiety, has been explored through various methods, including those that might be applicable to similar bromophenols. Such synthetic routes provide valuable insights into the chemical properties and potential industrial applications of bromophenol derivatives (Qiu et al., 2009).

Biological Activities and Potential Applications

- Polyphenols, which include phenolic compounds like 2-(Benzyloxy)-4-bromophenol, have been extensively studied for their antioxidative, anti-inflammatory, and anti-cancer properties. These biological activities suggest that structurally related compounds may also possess significant health benefits and therapeutic potentials (Leopoldini et al., 2011).

- In the context of pharmaceutical development, thymol, another phenolic compound, has been reviewed for its extensive pharmacological properties, including antioxidative and anti-inflammatory effects. This review underscores the therapeutic potential of phenolic compounds in treating various diseases and conditions (Meeran et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRCHBBRZJZSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619273 | |

| Record name | 2-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-bromophenol | |

CAS RN |

153240-85-8 | |

| Record name | 2-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

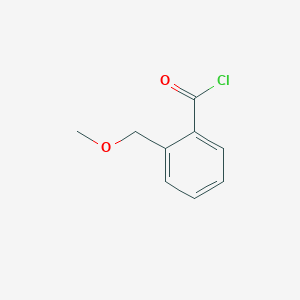

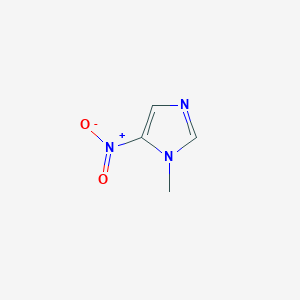

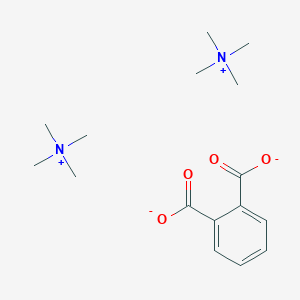

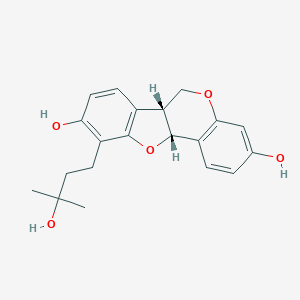

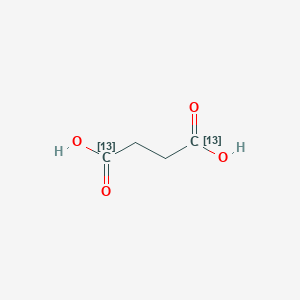

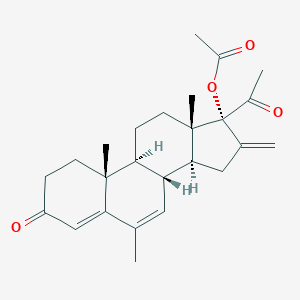

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)